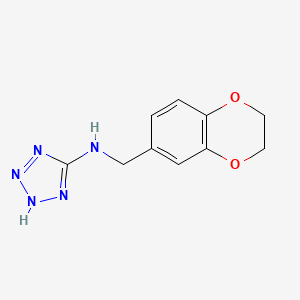

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2H-tetrazol-5-amine

Vue d'ensemble

Description

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2H-tetrazol-5-amine is a molecule that belongs to the class of compounds featuring a benzodioxin backbone and a tetrazole ring. Such compounds are studied for their unique chemical and physical properties, which may lead to various applications in materials science and pharmaceuticals. The focus here will be on its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of similar tetrazole derivatives often involves multi-step chemical reactions, starting from basic heterocyclic compounds. For instance, compounds containing tetrazole rings can be synthesized using starting materials such as 5-(1H-tetrazole-1-ylmethyl)-4-R-1,2,4-triazole-3-thioles, followed by reactions with appropriate aldehydes in an acetic acid medium to obtain the desired tetrazole derivatives (Hulina & Kaplaushenko, 2017). This suggests a pathway for synthesizing this compound might involve similar strategies of functional group transformations and ring closure reactions.

Applications De Recherche Scientifique

Antibacterial and Biofilm Inhibition

Research has demonstrated the potential of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2H-tetrazol-5-amine derivatives in inhibiting bacterial biofilms and showing cytotoxicity. Abbasi et al. (2020) synthesized a range of derivatives and tested their inhibitory action against Escherichia coli and Bacillus subtilis biofilms, finding some derivatives like 5f and 5e showed suitable inhibitory action. Furthermore, these derivatives displayed mild cytotoxicity, suggesting potential for therapeutic applications in managing bacterial infections (Abbasi et al., 2020).

Antimicrobial and Enzyme Inhibitory Activities

In 2017, another study by Abbasi et al. synthesized N-substituted derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide. These derivatives were screened for their antibacterial potential and inhibitory activity against lipoxygenase enzyme, an enzyme involved in inflammation and allergic reactions. This study opened avenues for using these derivatives as potent antibacterial agents and enzyme inhibitors (Abbasi et al., 2017).

Antibacterial Agents for Gram-positive and Gram-negative Strains

A 2016 study focused on the antibacterial potential of N-substituted sulfonamides bearing benzodioxane moiety. The synthesized compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This research indicates the compound's significant role in developing new antibacterial agents (Abbasi et al., 2016).

Potential for Treating Inflammatory Diseases

Further research in 2017 explored the potential of synthesized sulfonamides bearing 1,4-benzodioxin ring in treating inflammatory diseases. These compounds showed good inhibitory activity against various bacterial strains and lipoxygenase enzyme, suggesting a role in managing inflammatory ailments (Abbasi et al., 2017).

Anti-diabetic Applications

In 2023, a study synthesized new derivatives to evaluate their anti-diabetic potentials. These compounds showed varying degrees of inhibitory activities against α-glucosidase enzyme, an enzyme target in type-2 diabetes management. This study indicates the potential application of these derivatives in developing new therapeutic options for diabetes (Abbasi et al., 2023).

Mécanisme D'action

Target of Action

It is known that many compounds with similar structures exhibit their effects by interacting with specific receptors or enzymes in the body .

Mode of Action

It is believed to exert its effects by activating specific pathways, which is a common mechanism for many drugs. Upon activation, it may translocate to the nucleus and bind to specific DNA sequences, leading to the transcription of target genes.

Biochemical Pathways

AKOS003386422 is thought to affect various biochemical pathways. It may suppress pro-inflammatory cytokines, inhibit cancer cell growth, and protect neurons from oxidative stress. It may also induce the expression of genes involved in xenobiotic metabolism, which could have implications for drug metabolism and toxicity.

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and potential interactions with other substances .

Result of Action

The molecular and cellular effects of AKOS003386422’s action are likely to be diverse, given its potential impact on various biochemical pathways. It may lead to changes in gene expression, suppression of inflammation, inhibition of cancer cell growth, and neuroprotection.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like AKOS003386422. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets.

Analyse Biochimique

Biochemical Properties

The biochemical properties of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2H-tetrazol-5-amine are largely determined by its interactions with various biomolecules. It has been synthesized through a reaction involving 1,4-benzodioxane-6-amine and 4-bromobenzenesulfonyl chloride .

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not currently known. It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles

Propriétés

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2H-tetrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2/c1-2-8-9(17-4-3-16-8)5-7(1)6-11-10-12-14-15-13-10/h1-2,5H,3-4,6H2,(H2,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKHJCTWXIPXNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)CNC3=NNN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4426554.png)

amine hydrochloride](/img/structure/B4426556.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4426557.png)

![1-[(2-fluorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4426565.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4426570.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4426573.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4426581.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-ethoxybenzamide](/img/structure/B4426601.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4426605.png)

![4-(2-propyn-1-yloxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4426617.png)

![ethyl 4-{4-[(ethylsulfonyl)(methyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4426641.png)

![[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]methylamine hydrochloride](/img/structure/B4426648.png)